An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-7-ol: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-7-ol: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1H-Pyrrolo[3,2-b]pyridin-7-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's chemical structure, physicochemical properties, and the broader therapeutic relevance of the pyrrolopyridine scaffold, offering field-proven insights and methodologies.
Core Molecular Identity
1H-Pyrrolo[3,2-b]pyridin-7-ol, also known by its synonym 7-Hydroxy-4-azaindole, is a bicyclic aromatic compound. Its structure is characterized by a pyrrole ring fused to a pyridine ring. The precise arrangement of the nitrogen atoms and the hydroxyl group substitution are critical to its chemical behavior and potential biological activity.
| Identifier | Value | Source |
| CAS Number | 1190318-96-7 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| InChIKey | PDPLYIVUXGYZPZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | Oc1ccnc2c1[nH]cc2 |
Physicochemical Properties
Detailed experimental data for 1H-Pyrrolo[3,2-b]pyridin-7-ol is not extensively available in public literature. However, based on the analysis of its constituent functional groups and data from structurally similar compounds, the following properties can be predicted.
| Property | Predicted Value/Information | Rationale/Comparison |
| Melting Point | Expected to be a solid with a relatively high melting point, likely >200 °C. | Heterocyclic compounds with hydrogen bonding capabilities, such as the pyrrole N-H and the hydroxyl group, tend to have strong intermolecular forces, leading to higher melting points. For instance, the related isomer 1H-Pyrrolo[3,2-b]pyridin-5-ol is also a solid. |
| Boiling Point | High, likely >400 °C, with probable decomposition. | The high polarity and hydrogen bonding would lead to a high boiling point. For comparison, the related 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a predicted boiling point of 446.8 °C.[2] |
| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO and ethanol, and slight solubility in water. | The presence of the polar hydroxyl and N-H groups will facilitate solvation in polar solvents. The aromatic core will contribute to some lipophilicity.[2] |
| pKa | The pyrrole N-H is weakly acidic, while the pyridine nitrogen is basic. The hydroxyl group is weakly acidic. | The exact pKa values would require experimental determination but are crucial for understanding the ionization state of the molecule in physiological conditions. |
The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine core is a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets.[3] Its structural rigidity and the presence of both hydrogen bond donors and acceptors make it an attractive framework for designing potent and selective therapeutic agents.[3]
Significance in Oncology
A primary area of application for pyrrolopyridine derivatives is in oncology. Their structural similarity to endogenous purines allows them to interact with the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.[3] This has led to the development of numerous kinase inhibitors. For instance, the pyrrolopyridine scaffold is a core component of drugs like Vemurafenib, used in the treatment of melanoma.[3]
Derivatives of the related 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis in cancer cells.[4][5]
Caption: Role of the Pyrrolopyridine Scaffold in Kinase Inhibition.
Applications in Neuroscience
The versatility of the 1H-pyrrolo[3,2-b]pyridine structure extends to neuroscience. Derivatives have been investigated as selective negative allosteric modulators (NAMs) of the NMDA receptor, which are implicated in conditions like treatment-resistant depression.[6] The favorable drug-like properties of this scaffold, including good solubility and the potential for brain penetration, make it a valuable starting point for CNS-targeted drug discovery.[6]
Synthesis and Reactivity
A common strategy involves the cyclization of appropriately substituted pyridine precursors. For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an isomer of a potential precursor to the title compound, has been achieved from 2-bromo-5-methylpyridine through a multi-step sequence involving oxidation, nitration, and reductive cyclization.[5]
Caption: Generalized Synthetic Approach to Pyrrolopyridine Derivatives.
Spectroscopic Characterization (Predicted)
The definitive characterization of 1H-Pyrrolo[3,2-b]pyridin-7-ol would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the following are predicted key features based on its structure and data from analogous compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in DMSO-d₆):
-
Pyrrole N-H: A broad singlet, likely downfield (>11 ppm).
-
Aromatic Protons: Several signals in the aromatic region (6.5-8.5 ppm), with multiplicities (doublets, triplets, or doublet of doublets) depending on the coupling between adjacent protons on the pyrrole and pyridine rings.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be concentration and temperature dependent.
¹³C NMR (Predicted, in DMSO-d₆):
-
Multiple signals in the aromatic region (100-160 ppm) corresponding to the seven carbon atoms of the bicyclic system. The carbon attached to the hydroxyl group would be expected at the lower field end of this range.
Infrared (IR) Spectroscopy
Key Predicted Absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.
-
C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or CO.
Experimental Protocols: A Generalized Approach
For researchers aiming to work with this or similar compounds, the following outlines a generalized workflow for synthesis and characterization.
Synthesis and Purification
-
Reaction Setup: A suitable substituted pyridine or pyrrole precursor would be subjected to a multi-step reaction sequence, likely involving protection/deprotection steps, functional group interconversions, and a key cyclization step.
-
Monitoring: The reaction progress would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up, followed by extraction with an appropriate organic solvent. The crude product would then be purified, typically by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, with ionization techniques such as EI or Electrospray Ionization (ESI).
Caption: Standard Experimental Workflow for Synthesis and Characterization.
Conclusion
1H-Pyrrolo[3,2-b]pyridin-7-ol is a member of the medicinally important class of pyrrolopyridines. While specific experimental data for this particular molecule is sparse in the public domain, its structural features suggest it holds potential as a valuable building block in the design of novel therapeutics, particularly in oncology and neuroscience. The insights and predicted data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and biological activity of this promising scaffold. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2016). PubMed. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC - NIH. [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Preprints.org. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. [Link]
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1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. (n.d.). PubChem. [Link]
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CID 66775337 | C14H12N4. (n.d.). PubChem. [Link]
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1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117. (n.d.). PubChem. [Link]
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Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed. [Link]
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1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. [Link]
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1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. [Link]
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1H-Pyrrolo[3,2-b]pyridin-6-ol. (n.d.). Amerigo Scientific. [Link]
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Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. (n.d.). [No Source Name Available]. [Link]
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Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (n.d.). PubMed Central. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2025). ResearchGate. [Link]
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